molecular formula C7H8O4 B12776469 Sorbic acid, 5-formyl-2-hydroxy- CAS No. 13046-69-0

Sorbic acid, 5-formyl-2-hydroxy-

Cat. No.: B12776469
CAS No.: 13046-69-0
M. Wt: 156.14 g/mol
InChI Key: RCQVZEIXOOIRRL-IAROGAJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sorbic acid, 5-formyl-2-hydroxy-: is a derivative of sorbic acid, a naturally occurring organic compound commonly used as a food preservative. This compound is characterized by the presence of a formyl group (-CHO) and a hydroxyl group (-OH) attached to the sorbic acid backbone. It is a versatile chemical with various applications in different fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sorbic acid, 5-formyl-2-hydroxy- typically involves the oxidation of 5-hydroxymethylfurfural (HMF). This process can be carried out using various catalysts and oxidizing agents. For instance, the oxidation of HMF to 5-formyl-2-furancarboxylic acid (FFCA) can be achieved using metal oxide-supported ruthenium catalysts under aqueous conditions . Another method involves the use of quaternary ammonium octamolybdate and dectungstate as catalysts for the oxidation of HMF with hydrogen peroxide .

Industrial Production Methods: Industrial production of sorbic acid, 5-formyl-2-hydroxy- often relies on the same oxidation processes used in laboratory settings but scaled up to meet industrial demands. The choice of catalysts and reaction conditions is optimized to ensure high yields and selectivity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Sorbic acid, 5-formyl-2-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary oxidation of HMF can lead to the formation of 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) or 2,5-diformylfuran (DFF), which can further be oxidized to FFCA and then to 2,5-furandicarboxylic acid (FDCA) .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and metal oxide-supported catalysts.

    Reduction: Reducing agents such as sodium borohydride can be used to convert aldehyde groups to alcohols.

    Substitution: Various nucleophiles can be used to substitute functional groups on the furan ring.

Major Products: The major products formed from these reactions include HMFCA, DFF, FFCA, and FDCA .

Mechanism of Action

The mechanism by which sorbic acid, 5-formyl-2-hydroxy- exerts its effects involves the interaction of its functional groups with specific molecular targets. For instance, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity .

Comparison with Similar Compounds

    5-Hydroxymethylfurfural (HMF): A precursor for the synthesis of sorbic acid, 5-formyl-2-hydroxy-.

    2,5-Furandicarboxylic Acid (FDCA): A derivative formed through the oxidation of FFCA.

    2,5-Diformylfuran (DFF): Another oxidation product of HMF.

Uniqueness: Sorbic acid, 5-formyl-2-hydroxy- is unique due to its specific combination of functional groups, which confer distinct reactivity and applications compared to other furan derivatives .

Properties

CAS No.

13046-69-0

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

(3E,5Z)-6-hydroxy-5-methyl-2-oxohexa-3,5-dienoic acid

InChI

InChI=1S/C7H8O4/c1-5(4-8)2-3-6(9)7(10)11/h2-4,8H,1H3,(H,10,11)/b3-2+,5-4-

InChI Key

RCQVZEIXOOIRRL-IAROGAJJSA-N

Isomeric SMILES

C/C(=C/O)/C=C/C(=O)C(=O)O

Canonical SMILES

CC(=CO)C=CC(=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.